Perfluorodecalincarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorodecalincarboxylic acid is a member of the perfluorocarboxylic acids family, characterized by a fully fluorinated carbon chain. These compounds are known for their exceptional chemical stability and resistance to degradation, making them valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Perfluorodecalincarboxylic acid can be synthesized through several methods:
Electrochemical Fluorination: This method involves the fluorination of carboxylic acid fluorides followed by hydrolysis.
Oxidation of Alkylbenzenes: This method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO₄) to yield substituted benzoic acids.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, followed by protonation to give a carboxylic acid.
Analyse Chemischer Reaktionen
Perfluorodecalincarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form perfluorinated acyl fluorides and carbon monoxide (CO).
Reduction: Reduction reactions can convert the compound into different perfluorinated derivatives.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Decarboxylation: This reaction involves the removal of a carboxyl group, often resulting in the formation of ketones.
Wissenschaftliche Forschungsanwendungen
Perfluorodecalincarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of perfluorodecalincarboxylic acid involves its interaction with various molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: The compound can activate PPARα, leading to various biological effects.
Mitochondrial Dysfunction: It can induce mitochondrial damage, leading to apoptosis in certain cell types.
Oxidative Stress: The compound can generate oxidative stress, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Perfluorodecalincarboxylic acid is unique compared to other similar compounds due to its specific structure and properties:
Perfluorooctanoic Acid (PFOA): Both compounds are perfluorinated carboxylic acids, but this compound has a longer carbon chain, leading to different physical and chemical properties.
Perfluorobutyric Acid (PFBA): This compound has a shorter carbon chain and different applications compared to this compound.
Perfluorododecanoic Acid (PFDoA): Similar in structure but with a longer carbon chain, leading to different environmental and biological behaviors.
Eigenschaften
Molekularformel |
C11HF17O2 |
---|---|
Molekulargewicht |
488.10 g/mol |
IUPAC-Name |
1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11HF17O2/c12-2(1(29)30)5(15,16)3(13)4(14,7(19,20)6(2,17)18)9(23,24)11(27,28)10(25,26)8(3,21)22/h(H,29,30) |
InChI-Schlüssel |
HTPSTCZKHQKOES-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C1(C(C2(C(C(C1(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.